Ethyl 2-(2-oxo-1,3-benzothiazol-3-yl)acetate
Description
Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-(2-oxo-1,3-benzothiazol-3-yl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3S/c1-2-15-10(13)7-12-8-5-3-4-6-9(8)16-11(12)14/h3-6H,2,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKPHEMXJJWXMRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C2=CC=CC=C2SC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70354305 | |
| Record name | ethyl 2-(2-oxo-1,3-benzothiazol-3-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70354305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
951-41-7 | |
| Record name | ethyl 2-(2-oxo-1,3-benzothiazol-3-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70354305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Ethyl 2 2 Oxo 1,3 Benzothiazol 3 Yl Acetate and Its Derivatives
Advanced Synthetic Approaches
To enhance reaction efficiency, reduce reaction times, and improve product yields, several advanced synthetic methodologies have been explored for the preparation of ethyl 2-(2-oxo-1,3-benzothiazol-3-yl)acetate and its analogs.
Microwave-Assisted Synthesis
Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times and improved yields. derpharmachemica.comomicsonline.org The synthesis of acetic acid and acetamide (B32628) derivatives of 1,3-benzothiazol-2(3H)-one has been successfully achieved using microwave-assisted methods. nih.govbau.edu.tr This technique can be effectively applied to the N-alkylation of 1,3-benzothiazol-2(3H)-one with ethyl chloroacetate (B1199739). The use of microwave heating can significantly accelerate the reaction between the benzothiazolone and ethyl chloroacetate, providing a rapid and efficient route to the target compound. derpharmachemica.com For instance, the synthesis of related ethyl sulfanyl (B85325) acetate (B1210297) derivatives of benzothiazole (B30560) has been shown to proceed within minutes under microwave irradiation, a significant improvement over conventional heating methods. derpharmachemica.com
Table 1: Comparison of Conventional and Microwave-Assisted Synthesis of Ethyl [(1,3-benzothiazol-2-yl)sulfanyl]acetate Derivatives derpharmachemica.com
| Entry | Method | Time | Yield (%) |
| 1 | Conventional | 8-12 h | 60-75 |
| 2 | Microwave | 2-15 min | 75-90 |
| 3 | Ultrasound | 15-30 min | 65-80 |
Catalytic Methodologies
The use of catalysts can provide milder reaction conditions and enhance the selectivity of synthetic transformations. Both metal-based and acid/base catalysts have been employed in the synthesis of benzothiazole derivatives.
Copper-catalyzed reactions have been investigated for the formation of various bonds in heterocyclic synthesis. While a direct copper-catalyzed N-alkylation of 1,3-benzothiazol-2-one with an ethyl acetate group is not extensively documented, related copper-catalyzed methodologies suggest its potential. For instance, copper-catalyzed intramolecular C-S bond formation is a key step in the synthesis of some benzothiazole derivatives. researchgate.net Furthermore, copper-catalyzed conjugate additions of benzothiazole-containing fragments to Michael acceptors have been reported, showcasing the utility of copper in activating benzothiazole-based reagents. mdpi.com The development of a copper-catalyzed N-alkylation of 1,3-benzothiazol-2-one with ethyl chloroacetate could offer a valuable alternative to traditional methods.
The condensation reaction between a 1,3-benzothiazol-2(3H)-one and an ethyl haloacetate is a common and effective method for the synthesis of this compound and its derivatives. This reaction is typically facilitated by the presence of a base.
Base-Catalyzed Condensations: A widely used approach involves the reaction of a substituted 1,3-benzothiazol-2(3H)-one with ethyl chloroacetate in the presence of a base such as potassium carbonate. nih.gov The base acts as an acid scavenger, deprotonating the nitrogen of the benzothiazolone, which then acts as a nucleophile, attacking the electrophilic carbon of ethyl chloroacetate. The reaction is often carried out in a suitable organic solvent like butyl acetate and may be facilitated by a catalyst such as potassium iodide. nih.gov This method has been successfully employed for the synthesis of derivatives like ethyl 2-(4-chloro-2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)acetate. nih.gov
The general mechanism for base-catalyzed aldol-type condensations involves the formation of an enolate ion, which then acts as a nucleophile. tcu.edu Similarly, in the Claisen condensation, a base is used to deprotonate an ester to form an enolate, which then reacts with another ester molecule. utexas.edu These principles of base-catalyzed reactions are fundamental to the synthesis of the target compound.
Acid-Catalyzed Condensations: While base catalysis is more common for this specific transformation, acid-catalyzed conditions can also be employed in related condensation reactions. In an acid-catalyzed aldol (B89426) condensation, the carbonyl group is protonated, making it more electrophilic and susceptible to nucleophilic attack by an enol. tcu.edu Although less frequently reported for the direct N-alkylation of 1,3-benzothiazol-2(3H)-one with ethyl chloroacetate, acid catalysis could potentially play a role in alternative synthetic pathways to the target molecule or its precursors.
One-Pot Multicomponent Reactions
One-pot multicomponent reactions (MCRs) have emerged as a powerful tool in organic synthesis, offering significant advantages such as higher efficiency, reduced waste, and operational simplicity by combining multiple reaction steps into a single procedure. In the context of benzothiazole derivatives, a notable example is the one-pot, three-component synthesis of (E)-2-(2-oxo-4-phenylbut-3-en-1-yl)benzo[d]thiazole-3(2H)-carboxylates, which are structurally related to the target compound. This reaction involves the in situ formation of electrophilic N-alkoxycarbonylbenzothiazolium species from benzothiazole and an alkyl chloroformate, which then reacts with benzylideneacetone. mdpi.com
The reaction conditions for this three-component synthesis have been optimized to improve product yields. Key parameters that were investigated include the choice of solvent, reaction time, and temperature. mdpi.com The optimization studies revealed that 1,2-dichloroethane (B1671644) was a more effective solvent than acetonitrile, leading to significantly higher yields. The optimal conditions were found to be a twofold excess of benzothiazole and alkyl chloroformates in 1,2-dichloroethane at 25 °C for 80 hours. mdpi.com
Table 1: Optimization of a One-Pot Three-Component Reaction for Benzothiazole Derivatives mdpi.com
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) of Ethyl Ester | Yield (%) of Methyl Ester |
|---|---|---|---|---|---|
| 1 | Acetonitrile | 25 | 5 | 24 | 28 |
| 2 | 1,2-Dichloroethane | 25 | 5 | 50 | 55 |
| 3 | 1,2-Dichloroethane | 25 | 80 | 70 | 76 |
This one-pot approach provides a convenient and efficient pathway to complex benzothiazole derivatives, showcasing the potential of MCRs in the synthesis of this class of compounds. mdpi.com
Green Chemistry Considerations in Synthesis
The principles of green chemistry are increasingly being integrated into the synthesis of benzothiazole derivatives to minimize environmental impact. airo.co.inderpharmachemica.com These approaches focus on the use of safer solvents, alternative energy sources, and recyclable catalysts to create more sustainable synthetic routes. nih.govmdpi.com
Several green synthetic methods have been reported for benzothiazole derivatives:
Microwave-Assisted Synthesis: Microwave irradiation has been successfully employed to accelerate the synthesis of benzothiazole derivatives, significantly reducing reaction times and often improving yields compared to conventional heating methods. derpharmachemica.comscielo.br For instance, the synthesis of ethyl [(1,3-benzothiazol-2-yl)sulfanyl]acetate derivatives has been achieved in minutes under microwave irradiation, whereas conventional methods require several hours. derpharmachemica.com
Ultrasound Irradiation: Sonication is another energy-efficient technique used in the synthesis of benzothiazole derivatives. It provides an alternative to conventional heating, often leading to shorter reaction times and improved yields. derpharmachemica.com
Solvent-Free Reactions: Conducting reactions without a solvent minimizes waste and avoids the use of potentially hazardous substances. airo.co.innih.gov The synthesis of 2-substituted benzothiazoles has been accomplished under solvent-free conditions by heating a mixture of reactants, offering a cleaner and more economical process. airo.co.in
Use of Greener Catalysts and Reaction Media: The use of environmentally benign catalysts, such as heterogeneous catalysts that can be easily recovered and reused, is a key aspect of green chemistry. ekb.eg Additionally, alternative reaction media like ionic liquids and deep eutectic solvents are being explored as recyclable and often more efficient alternatives to traditional organic solvents. airo.co.in For example, a low transition temperature mixture of oxalic acid dihydrate and proline has been used as a green reaction medium for the synthesis of 2-substituted benzothiazoles. ekb.eg
These green chemistry approaches offer promising alternatives to traditional synthetic methods, aligning with the growing demand for sustainable chemical processes. airo.co.inresearchgate.net
Reaction Optimization and Yield Enhancement Studies
Optimizing reaction conditions is crucial for maximizing the yield and purity of the desired product while minimizing costs and environmental impact. For the synthesis of this compound and its derivatives, several studies have focused on optimizing parameters such as catalysts, solvents, temperature, and reaction time.
In the synthesis of a derivative, ethyl 2-(4-chloro-2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)acetate, specific conditions were employed to achieve the desired product. The reaction of 4-chlorobenzothiazol-2(3H)-one with ethyl chloroacetate was carried out in butyl acetate with potassium carbonate as an acid-binding agent and potassium iodide as a catalyst at 353 K for 8 hours. nih.gov
Optimization studies for related benzothiazole syntheses have systematically investigated the impact of various parameters. For instance, in the one-pot synthesis of (E)-2-(2-oxo-4-phenylbut-3-en-1-yl)benzo[d]thiazole-3(2H)-carboxylates, a detailed optimization of the reaction conditions was performed. mdpi.com The choice of solvent was found to be critical, with 1,2-dichloroethane providing a significantly higher yield compared to acetonitrile. Further optimization of the reaction time at room temperature led to a substantial increase in the product yield, as detailed in the table below. mdpi.com
Table 2: Effect of Solvent and Reaction Time on Product Yield mdpi.com
| Solvent | Time (h) | Yield (%) |
|---|---|---|
| Acetonitrile | 5 | 24 |
| 1,2-Dichloroethane | 5 | 50 |
| 1,2-Dichloroethane | 80 | 70 |
Another study on the synthesis of ethyl 2-(oxazolin-2-yl)alkanoates via microwave heating demonstrated the importance of optimizing reaction time and temperature. The yield was significantly affected by minor changes in the reaction duration, with the optimal yield being achieved at 130 °C for 20 minutes. beilstein-journals.org
These examples highlight the importance of systematic optimization of reaction parameters to enhance the efficiency and yield of synthetic processes for benzothiazole-based compounds.
Chemical Reactivity and Derivatization Strategies
General Chemical Transformations
The inherent reactivity of the benzothiazole (B30560) ring and the ester moiety allows for a variety of chemical modifications, including oxidation, hydrolysis, and the introduction of new functional groups.
Oxidation Reactions
The sulfur atom within the thiazole (B1198619) ring of benzothiazole derivatives is susceptible to oxidation. This transformation typically leads to the formation of the corresponding sulfone (S,S-dioxide). For instance, the oxidation of related ethyl (benzothiazol-2-yl)acetate precursors can be achieved to produce ethyl (benzothiazol-2-ylsulfonyl)acetate. nih.gov This reaction enhances the chemical diversity of the scaffold, converting the sulfide (B99878) to a sulfone group, which can significantly alter the electronic properties and subsequent reactivity of the molecule. The resulting "ethyl 3-oxo-1,2-benzisothiazoline-2-acetate 1,1-dioxide" is a known derivative where the sulfur atom exists in its highest oxidation state. evitachem.comrsc.org
| Starting Material Class | Reaction Type | Product Class | Key Feature |
|---|---|---|---|
| Ethyl (benzothiazol-2-yl)acetate derivative | Oxidation | Ethyl (benzothiazol-2-ylsulfonyl)acetate derivative | Conversion of sulfide to sulfone (S,S-dioxide) at the thiazole ring. nih.gov |
Hydrolysis of the Ester Moiety
The ethyl ester group of the title compound is a key site for chemical modification. While direct hydrolysis to the carboxylic acid is a standard transformation, a closely related and synthetically useful reaction is hydrazinolysis. Treatment of ethyl 2-benzothiazolyl acetate derivatives with hydrazine (B178648) hydrate (B1144303) leads to the formation of the corresponding 2-benzothiazolyl acetohydrazide. mdpi.com This reaction replaces the ethoxy group of the ester with a hydrazide moiety (-NHNH2), which serves as a versatile intermediate for further derivatization, particularly in the synthesis of various heterocyclic systems. mdpi.com
| Starting Material | Reagent | Product | Reaction Type |
|---|---|---|---|
| Ethyl 2-benzothiazolyl acetate derivative | Hydrazine Hydrate | 2-Benzothiazolyl acetohydrazide | Hydrazinolysis of the ester. mdpi.com |
Functional Group Modifications
The aromatic benzene (B151609) portion of the benzothiazole ring system can undergo electrophilic substitution reactions to introduce various functional groups, thereby modifying the compound's properties and providing handles for further chemical synthesis.
Introduction of Halogen Substituents
Halogenation of the benzothiazole core can be achieved to produce derivatives such as Ethyl 2-(4-chloro-2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)acetate. researchgate.net In a documented synthesis, this compound was prepared from 4-chlorobenzothiazol-2(3H)-one and ethyl chloroacetate (B1199739) in the presence of potassium carbonate and a potassium iodide catalyst. researchgate.net This demonstrates that a chloro substituent can be incorporated onto the benzene ring, providing a site for subsequent cross-coupling reactions or other functional group interconversions.
| Precursor | Reagents | Product | Reference |
|---|---|---|---|
| 4-Chlorobenzothiazol-2(3H)-one | Ethyl chloroacetate, K2CO3, KI | Ethyl 2-(4-chloro-2-oxo-1,3-benzothiazol-3-yl)acetate | researchgate.net |
Nitration and Reduction Pathways
Nitration of the benzothiazole ring is a common method for functionalization, typically occurring on the benzene portion of the scaffold. Studies on related 2-aminobenzothiazole (B30445) systems show that nitration often yields the 6-nitro derivative. nih.govmdpi.com This nitro group acts as a powerful electron-withdrawing group and a synthetic handle for further transformations.
The subsequent reduction of the nitro group to a primary amine is a crucial and well-established pathway. This conversion transforms the electronic nature of the substituent from strongly deactivating to strongly activating. masterorganicchemistry.com Several methods are available for this reduction, including the use of metals in acidic media (such as iron or tin(II) chloride) or catalytic hydrogenation over palladium, platinum, or Raney nickel catalysts. nih.govmasterorganicchemistry.comcommonorganicchemistry.com The resulting amino group can then be functionalized through acylation, sulfonylation, or diazotization reactions to generate a wide array of derivatives. nih.gov
Derivatization for Scaffold Development
Ethyl 2-(2-oxo-1,3-benzothiazol-3-yl)acetate and its immediate derivatives are valuable intermediates for the development of more complex molecular scaffolds. The functional handles on the molecule—namely the ester, the oxidizable sulfur, and the aromatic ring—allow for diverse synthetic elaborations.
One key strategy involves the conversion of the ethyl ester to an acetohydrazide, which can then be used to construct other heterocyclic rings. For example, the acetohydrazide derivative can serve as a precursor for the synthesis of imidazole (B134444) cycles. mdpi.com
Another powerful approach utilizes the oxidized sulfonyl derivative. Ethyl (benzothiazol-2-ylsulfonyl)acetate can participate in modified Julia olefination reactions with various aldehydes. nih.gov This reaction forms new carbon-carbon double bonds, yielding α,β-unsaturated esters with controlled stereoselectivity. This method provides an efficient route to elongate the side chain and introduce further functional complexity, demonstrating the utility of the core scaffold in building advanced molecular architectures. nih.gov
| Intermediate Derivative | Reaction Type | Resulting Scaffold | Synthetic Utility |
|---|---|---|---|
| 2-Benzothiazolyl acetohydrazide | Cyclization | Fused Imidazole Systems | Construction of new heterocyclic rings. mdpi.com |
| Ethyl (benzothiazol-2-ylsulfonyl)acetate | Modified Julia Olefination | α,β-Unsaturated Esters | Carbon-carbon double bond formation and side-chain elongation. nih.gov |
Synthesis of Hydrazide Derivatives
A fundamental and highly utilized transformation of this compound is its conversion into the corresponding hydrazide derivative, 2-(2-oxo-1,3-benzothiazol-3(2H)-yl)acetohydrazide. This reaction is typically achieved through hydrazinolysis, which involves reacting the parent ester with hydrazine hydrate. nih.govchemmethod.comnih.gov The process is generally efficient and is often conducted in an alcoholic solvent, such as ethanol (B145695) or methanol, under reflux conditions. researchgate.netresearchgate.net
The resulting acetohydrazide, 2-(2-oxo-1,3-benzothiazol-3(2H)-yl)acetohydrazide, is a stable, crystalline solid. nih.gov This hydrazide moiety (-CONHNH₂) is a versatile functional group, acting as a nucleophile and a precursor for a multitude of subsequent derivatization reactions. researchgate.netrjptonline.org It is a crucial building block for creating diverse heterocyclic systems due to the presence of two adjacent nitrogen atoms with differing reactivity. researchgate.netekb.eg
Table 1: Synthesis of 2-(2-oxo-1,3-benzothiazol-3(2H)-yl)acetohydrazide
| Reactant | Reagent | Solvent | Condition | Product |
|---|
Creation of Diverse Heterocyclic Scaffolds
The acetohydrazide derivative is a cornerstone for constructing a variety of heterocyclic scaffolds. Its reaction with different electrophilic reagents leads to the formation of five- and six-membered rings, which are prevalent in biologically active compounds. For instance, condensation reactions with aldehydes and ketones yield hydrazones (Schiff bases), which can be further cyclized. nih.govscirp.org Moreover, reactions with compounds containing two electrophilic centers, such as 1,3-dicarbonyl compounds, are commonly used to synthesize pyrazole (B372694) derivatives. researchgate.net Similarly, other heterocycles like 1,2,4-triazoles and 1,3,4-oxadiazoles can be accessed from this key intermediate. ekb.eg
The benzothiazole framework can be expanded to include an imidazole ring. One synthetic route involves the reaction of a benzothiazole ester, such as ethyl 2-(benzothiazol-2-yl)acetate, with a diamine compound. researchgate.net This transformation leads to the formation of a fused imidazole ring system, demonstrating the utility of the benzothiazole acetate scaffold in building more complex polycyclic structures. researchgate.net
The benzothiazole nucleus can undergo phosphorylation to yield organophosphorus compounds. tandfonline.com The synthesis of phosphorylated and thiophosphorylated benzothiazole derivatives has been achieved by reacting benzothiazole precursors with reagents like phosphorus oxychloride or phosphorus thiochloride. tandfonline.comtandfonline.com These reactions introduce a phosphoryl or thiophosphoryl group onto the molecule, significantly altering its chemical and physical properties. tandfonline.com For example, direct phosphorylation of benzothiazoles can be achieved using phosphorus trichloride (B1173362) (PCl₃) with a promoter or phosphorus(V) acid chlorides with a catalyst like HgCl₂. researchgate.net While specific silylation reactions starting from this compound are not extensively documented in the provided context, silylation is a common strategy for protecting functional groups or modifying solubility and reactivity in related heterocyclic systems.
Tautomerism and its Influence on Reactivity (e.g., Imino vs. Oxo Forms)
The 2-oxo-1,3-benzothiazole core of the title compound exhibits lactam-lactim tautomerism, a specific form of keto-enol tautomerism. masterorganicchemistry.comleah4sci.comjackwestin.com This involves an equilibrium between the 2-oxo (lactam or keto) form and the 2-hydroxy (lactim or enol) form. libretexts.orgmdpi.comnih.gov
Figure 1: Tautomeric Equilibrium
In the solid state and in most common solvents, the equilibrium strongly favors the more stable keto (oxo) form. libretexts.orgrsc.org Theoretical and experimental studies on related benzothiazole derivatives confirm that the oxo (or thione for sulfur analogues) tautomer is generally more stable than the corresponding hydroxy (or thiol) form. rsc.orgresearchgate.netccsenet.org
This tautomeric equilibrium, even if minor, has a significant influence on the molecule's reactivity. The nitrogen atom in the oxo form is nucleophilic, while the oxygen atom in the enol form can act as a nucleophile. The presence of the enol tautomer can facilitate reactions at the oxygen atom, such as O-alkylation or O-acylation, under specific conditions. Conversely, the acidity of the N-H proton in the unsubstituted 2-benzothiazolinone (which is replaced by the acetate group in the title compound) is a result of this tautomerism and the stability of the resulting conjugate base. The predominance of the keto form is attributed to the greater strength of the carbon-oxygen double bond compared to the carbon-carbon double bond. libretexts.org
Stability and Degradation Pathways (General Chemical Stability)
Benzothiazole derivatives are generally considered to be relatively stable compounds due to their aromatic nature. derpharmachemica.com However, they are subject to degradation under certain environmental and chemical conditions. Studies have noted that benzothiazoles can be released into aquatic environments, necessitating research into their biodegradation pathways. researchgate.netccsenet.org The title compound, Ethyl 4-chloro-2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)acetate, a related structure, is reported to be susceptible to decomposition in soil. nih.gov
The chemical stability can be influenced by factors such as pH, temperature, and the presence of oxidizing agents. The ester linkage is susceptible to hydrolysis under either acidic or basic conditions, which would cleave the ethyl acetate group, yielding 2-(2-oxo-1,3-benzothiazol-3-yl)acetic acid. The benzothiazole ring itself can undergo oxidative degradation, which may involve cleavage of the thiazole ring. researchgate.net For instance, studies on the oxidation stability of certain benzothiazole derivatives as additives in base stocks showed that degradation occurs through reactions with free radicals and thermal decomposition. researchgate.net
Computational and Theoretical Investigations
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to predicting the molecular structure and electronic properties of a compound. These in silico methods offer insights into the molecule's stability, reactivity, and spectroscopic features.
Density Functional Theory (DFT) Analysis
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For benzothiazole (B30560) derivatives, DFT calculations are instrumental in determining the most stable molecular conformation by optimizing the geometry. researchgate.netnih.gov This process involves finding the lowest energy arrangement of the atoms in space.
Typically, these calculations employ a combination of a functional, such as B3LYP (Becke's three-parameter hybrid functional with the Lee-Yang-Parr correlation functional), and a basis set, like 6-311G(d,p), to solve the Schrödinger equation approximately. mdpi.com The results of a DFT analysis provide a detailed picture of bond lengths, bond angles, and dihedral angles, which can be correlated with experimental data from techniques like X-ray crystallography. nih.gov
| Parameter | Objective of Calculation | Typical Method/Basis Set |
|---|---|---|
| Geometric Optimization | To find the most stable 3D structure (lowest energy conformation). | DFT/B3LYP/6-311G(d,p) |
| Vibrational Frequencies | To predict infrared (IR) and Raman spectra and confirm the structure is a true energy minimum. mdpi.com | DFT/B3LYP/6-311G(d,p) |
| Thermodynamic Properties | To calculate properties like enthalpy, entropy, and Gibbs free energy. researchgate.net | DFT Frequency Calculations |
Electronic Structure and Properties Prediction
DFT calculations are also used to explore the electronic properties of Ethyl 2-(2-oxo-1,3-benzothiazol-3-yl)acetate by analyzing its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for predicting a molecule's chemical reactivity, kinetic stability, and polarizability. researchgate.netmdpi.com A smaller gap suggests that the molecule is more likely to be reactive and undergo electronic transitions, indicating potential charge transfer within the molecule. researchgate.net This analysis helps in understanding the compound's potential as an electronic material or its ability to interact with biological receptors.
Molecular Modeling and Docking Studies
Molecular modeling and docking are essential computational techniques for predicting how a molecule might interact with biological targets, such as proteins or enzymes. These studies are foundational in drug discovery for identifying and optimizing potential therapeutic agents. mdpi.com
Protein-Ligand Binding Affinity Prediction
A primary goal of molecular modeling is to predict the binding affinity between a ligand (in this case, this compound) and a protein. Binding affinity indicates the strength of the interaction, which is crucial for a compound's potential biological activity. nih.govnih.gov This is often quantified as a binding energy (ΔG) or an inhibition constant (Ki).
Computational approaches to predict binding affinity range from rapid but approximate scoring functions used in molecular docking to more rigorous but computationally expensive methods like free-energy simulations. nih.govplos.org Machine learning and deep learning models are also increasingly used, leveraging large datasets of known protein-ligand interactions to build predictive models. oup.comacs.org These methods consider various factors including electrostatic interactions, hydrogen bonds, and hydrophobic contacts to estimate the affinity. nih.gov
| Computational Method | Description | Common Application |
|---|---|---|
| Molecular Docking Scoring Functions | Empirical or force-field based equations that rapidly estimate binding affinity based on the docked pose. oup.comunipd.it | Virtual screening of large compound libraries. plos.org |
| MM-GBSA/PBSA | Molecular Mechanics with Generalized Born or Poisson-Boltzmann Surface Area methods; a post-processing step to refine affinity estimates. plos.org | Ranking of potential lead compounds after initial docking. plos.org |
| Machine Learning/Deep Learning | Models trained on experimental data to predict affinity based on molecular descriptors and structural features. oup.comacs.org | Accurate affinity prediction and analysis of structure-activity relationships. |
| Free Energy Perturbation (FEP) | A rigorous method based on molecular dynamics simulations to calculate relative binding free energies. nih.gov | High-accuracy prediction for a small number of high-priority compounds. |
Elucidation of Putative Binding Modes with Biological Targets
Molecular docking simulations predict the preferred orientation and conformation (the "binding mode" or "pose") of a ligand when it binds to a receptor's active site. unipd.itoup.com This provides a three-dimensional, atomic-level view of how this compound might interact with a specific biological target.
These simulations are crucial for understanding the mechanism of action. mdpi.com They can identify key interactions, such as hydrogen bonds, π-π stacking, and hydrophobic interactions, between the ligand and specific amino acid residues of the protein. ajchem-a.com For benzothiazole derivatives, potential biological targets often include enzymes like kinases, acetylcholinesterase, or various microbial enzymes. mdpi.comajchem-a.com By elucidating these binding modes, researchers can rationalize observed biological activity and guide the design of new derivatives with improved potency and selectivity. mdpi.com
Reaction Mechanism Elucidation via Computational Methods
Computational methods, particularly DFT, are valuable for elucidating the mechanisms of chemical reactions. researchgate.net While specific studies on the reaction mechanisms involving this compound using advanced techniques like Bond Evolution Theory are not widely reported, the general approach is well-established for related compounds.
By calculating the energies of reactants, transition states, and products, a potential energy surface for a reaction can be mapped out. This allows researchers to identify the most likely reaction pathway and determine the activation energy, which governs the reaction rate. researchgate.net For a compound like this compound, this could be applied to understand its synthesis pathway, such as the condensation reaction of 2-aminobenzenethiol derivatives, or its metabolic fate in a biological system. mdpi.com These theoretical investigations provide insights that are often difficult to obtain through experimental means alone. researchgate.net
Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Theoretical Derivations
For the benzothiazole scaffold, computational approaches such as Density Functional Theory (DFT) are frequently used to analyze the molecule's electronic characteristics. These studies often involve calculating Frontier Molecular Orbitals (HOMO-LUMO), mapping the Molecular Electrostatic Potential (MEP), and performing Natural Bond Orbital (NBO) analysis to understand charge delocalization and intramolecular interactions scirp.orgresearchgate.netscirp.orgmatilda.science. Such analyses help in identifying the most reactive sites of the molecule, which is fundamental for understanding its potential interactions with biological targets scirp.orgscirp.orgmatilda.science.
The biological activity of benzothiazole derivatives is intricately linked to their structural composition. The core of this compound is the 2(3H)-benzothiazolone ring system. This bicyclic scaffold is a "privileged structure" in medicinal chemistry, known to interact with a variety of biological targets, leading to a broad spectrum of activities including anticancer, antimicrobial, and anti-inflammatory effects benthamscience.comnih.govpcbiochemres.com.
Structure-activity relationship studies on related benzothiazole compounds reveal that substitutions at key positions of the ring system are critical for modulating biological activity benthamscience.com. The key structural features of this compound and their likely contribution to its biological mechanism are:
The 2-Oxo Group: The carbonyl (C=O) group at the C-2 position is a significant feature. It acts as a hydrogen bond acceptor, which can be crucial for binding to biological targets like enzyme active sites or receptors. Computational studies on related scaffolds show that this oxygen atom is typically a region of high negative electrostatic potential, making it a prime site for electrophilic attack or interaction with positively charged residues in a protein researchgate.netmdpi.com.
The N-3 Position Substituent: The substituent at the nitrogen atom of the thiazole (B1198619) ring is a major determinant of the compound's activity and properties. In this case, the ethyl acetate (B1210297) group (-CH2COOCH2CH3) provides several key characteristics:
Ester Moiety: The ester group contains another carbonyl oxygen and an ether oxygen, both of which can act as hydrogen bond acceptors. This increases the potential for multiple points of interaction within a biological binding pocket.
Flexibility: The acetate linker provides rotational flexibility, allowing the molecule to adopt different conformations to fit optimally into a binding site.
The Benzene (B151609) Ring: The fused benzene ring provides a rigid, planar, and lipophilic surface. It can engage in hydrophobic and π-stacking interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) in a protein target. Substitutions on this ring in other benzothiazole analogs have been shown to significantly alter activity, indicating its importance in target recognition nih.govchula.ac.th.
Group-based quantitative structure-activity relationship (GQSAR) studies on other benzothiazole series have demonstrated that the properties of substituents at different positions can be correlated with biological activity through descriptors representing hydrophobicity, electronic effects, and steric bulk chula.ac.th. For this compound, the combination of the electron-withdrawing 2-oxo group, the flexible and polar N-acetic acid ethyl ester side chain, and the aromatic benzene ring creates a unique profile that dictates its specific mechanistic interactions. For instance, in a series of styryl-2(3H)-benzothiazolone analogs, modifications on both the benzene ring and the N-substituent dramatically influenced their cytotoxic activity nih.gov.
Table 1: Correlation of Structural Features with Potential Biological Interactions
| Structural Feature | Potential Interaction Type | Implication for Biological Activity |
|---|---|---|
| 2-Oxo Group (C=O) | Hydrogen Bond Acceptor | Anchoring the molecule in a receptor's binding site. |
| Benzene Ring | Hydrophobic & π-Stacking Interactions | Recognition and binding to aromatic residues in the target protein. |
| N-3 Ethyl Acetate Moiety | Hydrogen Bond Acceptor, van der Waals Forces | Provides additional binding points and influences solubility and membrane permeability. |
| Flexible Acetate Linker | Conformational Adaptability | Allows the molecule to optimize its orientation within a binding pocket. |
Physicochemical properties are critical for a molecule's pharmacokinetic profile (absorption, distribution, metabolism, and excretion - ADME), which determines its bioavailability and ultimately its biological efficacy. Lipophilicity, the measure of a compound's solubility in fats, oils, or non-polar solvents, is one of the most important of these properties. It is commonly expressed as the logarithm of the partition coefficient (LogP) between octanol and water.
For this compound, the predicted lipophilicity is influenced by a balance between hydrophobic and hydrophilic components:
Hydrophobic Components: The benzothiazole core and the ethyl group of the ester are the primary contributors to the molecule's lipophilicity.
Theoretical studies on benzothiazoles have shown that LogP values are positive, indicating a generally lipophilic or hydrophobic nature scirp.orgscirp.org. The specific value for this compound would depend on the algorithm used but is expected to be in a range suitable for good membrane permeability. Many successful drug molecules have LogP values below 5, a component of Lipinski's Rule of Five, which predicts drug-likeness.
Other relevant physicochemical properties that can be theoretically predicted include:
Polar Surface Area (PSA): This is the sum of the surface areas of polar atoms (usually oxygen and nitrogen) in a molecule. It is a good predictor of drug absorption and blood-brain barrier penetration. The presence of four oxygen atoms and one nitrogen atom in this compound would give it a moderate PSA.
Solubility (LogS): Aqueous solubility is crucial for drug administration and absorption. Computational models can predict LogS based on structural features. The presence of polar groups can enhance solubility, while the aromatic core decreases it.
Table 2: Predicted Physicochemical Properties and Their Significance
| Physicochemical Property | Influencing Structural Features | Relevance to Biological Interaction |
|---|---|---|
| Lipophilicity (LogP) | Benzene ring, ethyl group (increase); Oxygen atoms (decrease) | Governs membrane permeability, solubility, and binding to hydrophobic pockets. |
| Polar Surface Area (PSA) | Oxygen and Nitrogen atoms | Predicts absorption and ability to cross biological barriers. |
| Aqueous Solubility (LogS) | Balance between polar groups and non-polar scaffold | Affects bioavailability and formulation possibilities. |
| Dipole Moment | Asymmetrical distribution of polar C=O and ester groups | Influences intermolecular forces, solubility, and receptor binding orientation. |
These computational predictions provide a valuable framework for understanding how the specific arrangement of atoms in this compound translates into its physicochemical properties and, by extension, its potential biological activity.
Mechanistic Investigations of Biological Activities
Exploration of Enzyme Inhibition Mechanisms
The benzothiazole (B30560) scaffold, a core component of Ethyl 2-(2-oxo-1,3-benzothiazol-3-yl)acetate, is recognized as a "privileged structure" in medicinal chemistry due to its ability to bind to a diverse range of biological targets. This has led to investigations into its role as an enzyme inhibitor, targeting key proteins involved in various pathological processes.
The benzothiazole nucleus has been identified in compounds designed to inhibit protein kinases and phosphatases, enzymes that play critical roles in cellular signal transduction pathways. Dysregulation of these pathways is a hallmark of many diseases, including cancer and neurodegenerative disorders.
Protein Kinase Inhibition : Certain benzothiazole derivatives have been shown to act as inhibitors of specific protein kinases. For instance, a small molecule containing the 1,3-benzothiazole core, AS601245, was identified as an inhibitor of the c-Jun NH2-terminal protein kinase (JNK) signaling pathway. nih.gov JNK activation is implicated in ischemia-induced cell death, and its inhibition by benzothiazole-containing molecules may offer neuroprotective effects. nih.gov Furthermore, derivatives of pyrrolo[2,1-b] nih.govnih.govbenzothiazole are noted as promising inhibitors of centromere-associated protein E (CENP-E), a kinesin motor protein essential for mitotic progression, making it a target for cancer therapy. beilstein-journals.org
Protein Phosphatase Inhibition : The potential for benzothiazole derivatives to inhibit protein tyrosine phosphatases has also been explored. researchgate.net These enzymes act in opposition to kinases to regulate signaling pathways, and their inhibition is a strategy for therapeutic intervention in conditions like diabetes and obesity. researchgate.net
| Enzyme Target | Enzyme Class | Potential Therapeutic Area | Reference |
|---|---|---|---|
| c-Jun NH2-terminal Kinase (JNK) | Protein Kinase | Neuroprotection (Ischemia) | nih.gov |
| Centromere-associated protein E (CENP-E) | Kinesin Motor Protein | Oncology | beilstein-journals.org |
| Protein Tyrosine Phosphatase-1B (PTP-1B) | Protein Phosphatase | Diabetes, Obesity | researchgate.net |
Kinetic studies on structurally related compounds help to elucidate the mode of enzyme inhibition. A derivative containing an ethyl acetate (B1210297) group linked to a heterocyclic core, Ethyl 2-(3,5-dioxo-2-p-tolyl-1,2,4-thiadiazolidin-4-yl) acetate, was found to be a competitive inhibitor of the Insulin-Degrading Enzyme (IDE). mdpi.com
In this mechanism, the inhibitor molecule directly competes with the natural substrate for binding to the active site of the enzyme. The study demonstrated that the compound significantly decreased the initial reaction rate (V₀) and increased the Michaelis constant (Km) of the reaction, which are characteristic features of competitive inhibition. mdpi.com Molecular docking analyses further supported that the compound binds to the catalytic site of IDE. The inhibitory potency was quantified with an IC₅₀ value of 3.60 μM. mdpi.com
| Compound | Target Enzyme | Inhibition Type | IC₅₀ Value | Reference |
|---|---|---|---|---|
| Ethyl 2-(3,5-dioxo-2-p-tolyl-1,2,4-thiadiazolidin-4-yl) acetate | Insulin-Degrading Enzyme (IDE) | Competitive | 3.60 μM | mdpi.com |
Beyond kinases and proteases, benzothiazole derivatives have been shown to modulate other specific enzymatic pathways. One such pathway involves acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE is a key strategy in the management of Alzheimer's disease.
Synthesized compounds incorporating both benzothiazole and benzo nih.govmdpi.comoxazin-3(4H)-one moieties demonstrated significant inhibitory activity against AChE. nih.gov Specific derivatives exhibited IC₅₀ values in the micromolar range, indicating potent inhibition. nih.gov Molecular docking and dynamics simulations suggested that these compounds interact with critical amino acid residues within the enzyme's active site, leading to their inhibitory effect. nih.gov
| Compound ID | IC₅₀ (μg/mL) | Reference |
|---|---|---|
| 6d | 32.00 | nih.gov |
| 6f | 25.33 | nih.gov |
Cellular Mechanistic Studies (in vitro)
In vitro studies using cellular models are crucial for understanding the mechanisms of action of bioactive compounds at a cellular level. For derivatives of this compound, these studies have primarily focused on antimicrobial and anti-inflammatory activities.
The benzothiazole scaffold is present in numerous compounds with demonstrated antibacterial and antifungal properties. The mechanisms behind this activity are multifaceted.
Enzyme Inhibition : One proposed antibacterial mechanism involves the inhibition of enzymes essential for bacterial survival. Docking studies on benzothiazolylthiazolidin-4-one derivatives predicted that the inhibition of LD-carboxypeptidase could be a likely mechanism of action. nih.govresearchgate.net This enzyme is involved in the synthesis and remodeling of the bacterial cell wall peptidoglycan.
Cell Membrane Disruption : A common mechanism for antimicrobial agents is the disruption of the bacterial cell membrane's integrity. mdpi.com Quaternary ammonium compounds containing heterocyclic cores, for example, are known to impair the permeability of cell membranes, leading to leakage of intracellular components and cell death. nih.gov
Influence of Lipophilicity : The antimicrobial efficacy of these compounds can be influenced by their physicochemical properties. Studies on thiazole (B1198619) clubbed 1,3,4-oxadiazoles revealed that the presence of electron-withdrawing groups, such as fluoro or nitro groups, at the para position of an aromatic ring enhanced antibacterial activity. This is attributed to an increase in the molecule's lipophilicity, which facilitates its diffusion across the lipid-rich biological membranes of microbes to reach its target site. nih.gov
The antimicrobial activity is often quantified by the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC).
| Compound Class | Organism | Activity (MIC in mg/mL) | Reference |
|---|---|---|---|
| Benzothiazolylthiazolidin-4-ones | S. aureus | 0.12 - 0.75 | nih.govresearchgate.net |
| Benzothiazolylthiazolidin-4-ones | E. coli | 0.12 - 0.50 | nih.gov |
| Benzothiazolylthiazolidin-4-ones | P. aeruginosa (resistant) | 0.06 - 0.10 | nih.govresearchgate.net |
| 2-aryl-3-((piperidin-1-yl)ethyl)thiazolidinones | Rhodotorula sp. | 0.0165 - 0.025 | nih.gov |
Derivatives of benzothiazole have shown notable anti-inflammatory properties in various in vivo models. nih.gov The primary mechanism investigated for non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes, which are central to the synthesis of pro-inflammatory prostaglandins.
Studies on novel benzothiazole derivatives bearing benzenesulphonamide and carboxamide moieties demonstrated significant anti-inflammatory effects in a carrageenan-induced rat paw edema model, a standard assay for acute inflammation. nih.gov The activity of some synthesized compounds was found to be comparable or even superior to that of the standard drug, indomethacin, at various time points. nih.gov This suggests that the anti-inflammatory action of these benzothiazole derivatives may proceed through the inhibition of inflammatory mediators like those in the COX pathway.
| Compound ID | % Inhibition of Edema (at 3 hours) | Reference |
|---|---|---|
| 17c | 80% | nih.gov |
| 17i | 78% | nih.gov |
| Indomethacin (Standard) | 74% | nih.gov |
Cytotoxicity and Antiproliferative Effects on Cell Lines (mechanistic aspects)
The cytotoxic potential of this compound is intrinsically linked to its role as a prodrug. The esterification of the parent compound, (2-Oxo-1,3-benzothiazol-3(2H)-yl)acetic acid, to its ethyl ester form increases its lipophilicity. This enhanced lipophilicity is thought to improve the compound's ability to permeate cellular membranes. For the compound to exert its biological activity, it is proposed that the ester must undergo hydrolysis in vivo to release the active carboxylic acid.
The parent compound, (2-Oxo-1,3-benzothiazol-3(2H)-yl)acetic acid, has been the subject of investigations into its anticancer properties. In vitro studies have demonstrated that this acid derivative possesses promising cytotoxic activity and can induce apoptosis in cancer cell lines, specifically in breast and colon cancer models.
While various benzothiazole derivatives have been shown to influence the cell cycle, specific mechanistic studies detailing the effects of this compound or its parent acid on cell cycle progression are not extensively detailed in the available literature. Research on other novel 2-aminobenzothiazole (B30445) hybrids has shown that they can induce cell cycle arrest at different phases, such as the S phase or G1/S phase, in cancer cell lines like MCF-7. tandfonline.com However, similar analyses for this compound have not been specifically reported.
The primary mechanism identified for the anticancer effect of the active form of the compound, (2-Oxo-1,3-benzothiazol-3(2H)-yl)acetic acid, is the induction of apoptosis. Studies have confirmed its ability to trigger this programmed cell death pathway in both breast and colon cancer cells. Apoptosis is a common mechanism of cell death for various cytotoxic benzothiazole derivatives. nih.gov However, detailed molecular steps of apoptosis induction, such as the involvement of specific caspases or effects on the Bcl-2 family of proteins, have not been specifically elucidated for this compound. Furthermore, there is no specific information available regarding its ability to induce autophagy.
Identification of Molecular Targets and Pathways
The precise molecular targets and signaling pathways modulated by this compound remain an area for further investigation. The benzothiazole scaffold is known to interact with a variety of biological targets. For instance, certain derivatives have been developed as inhibitors of enzymes like VEGFR-2, DNA gyrase, and topoisomerase IV. tandfonline.comsemanticscholar.org However, the specific molecular interactome for this compound has not been identified in the reviewed scientific literature.
In Vivo Mechanistic Studies in Disease Models (Pre-clinical, non-human, non-clinical trial)
Currently, there is a lack of available data from in vivo mechanistic studies in pre-clinical disease models for this compound. Such studies would be essential to confirm the in vivo hydrolysis of the ethyl ester to its active acid form and to understand its efficacy and mechanism of action within a whole-organism context.
Applications in Chemical and Materials Science
Utilization as Synthetic Building Blocks and Intermediates
The reactivity of the benzothiazole (B30560) nucleus, combined with the functional handles provided by the ester group, makes Ethyl 2-(2-oxo-1,3-benzothiazol-3-yl)acetate a useful starting material for the synthesis of more complex heterocyclic compounds. The benzothiazole moiety itself is a privileged scaffold in medicinal chemistry and materials science, and this compound provides a convenient entry point for the elaboration of this core.
Research has demonstrated the synthesis of related benzothiazole derivatives through various greener techniques, highlighting the accessibility of this class of compounds for further chemical transformations. For instance, derivatives of benzothiazole have been synthesized by reacting substituted benzothiazoles with chloroethylacetate under different conditions, indicating the potential for modifying the core structure.
One notable example of the synthetic utility of a similar benzothiazolone core is in the preparation of (E)-2-(2-oxo-4-phenylbut-3-en-1-yl)benzo[d]thiazole-3(2H)-carboxylates. In this synthesis, the benzothiazole acts as a key reactant in a one-pot three-component reaction with an alkyl chloroformate and benzylideneacetone. mdpi.com This demonstrates the capability of the benzothiazolone nitrogen to participate in reactions that lead to the formation of new carbon-carbon bonds and the construction of more elaborate molecular architectures. mdpi.com
The ethyl acetate (B1210297) side chain offers additional reaction sites. The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be used in amide coupling reactions or other transformations. The methylene (B1212753) group adjacent to the carbonyl is also susceptible to deprotonation, allowing for the introduction of various substituents at this position. This versatility makes this compound a valuable intermediate for creating libraries of diverse benzothiazole-containing molecules for various screening purposes.
Ligand Design in Coordination Chemistry
The benzothiazole framework contains both nitrogen and sulfur heteroatoms, which are known to coordinate with a variety of metal ions. biointerfaceresearch.com The introduction of the 2-oxo group and the N-acetic acid ethyl ester functionality in this compound provides additional coordination sites, specifically the carbonyl oxygen and the ester oxygen. This multidentate character makes it an interesting candidate for the design of novel ligands in coordination chemistry.
While specific studies on the coordination complexes of this compound are not extensively documented, the broader class of benzothiazole derivatives has been widely investigated as ligands. biointerfaceresearch.com For example, Schiff bases derived from 2-aminobenzothiazoles have been used to synthesize cobalt(III) and ruthenium(III) complexes, demonstrating the coordinating ability of the benzothiazole nitrogen. biointerfaceresearch.com In these complexes, the benzothiazole moiety, along with other donor atoms in the ligand, dictates the geometry and electronic properties of the resulting metal complex. biointerfaceresearch.com
The presence of both hard (oxygen) and soft (nitrogen, sulfur) donor atoms in the structure of this compound and its derivatives suggests that it could act as a versatile ligand, potentially forming stable complexes with a range of transition metals and lanthanides. The specific coordination mode would likely depend on the metal ion and the reaction conditions. The resulting metal complexes could have interesting catalytic, magnetic, or photophysical properties.
Photophysical Applications
Benzothiazole derivatives are well-known for their fluorescent properties and are utilized in various optical applications. stemmpress.com The rigid, conjugated system of the benzothiazole ring is conducive to strong luminescence.
Many benzothiazole-based molecules exhibit significant fluorescence, with their emission properties being sensitive to the substitution pattern on the aromatic ring and the surrounding environment. rsc.orgniscpr.res.in While the specific fluorescence properties of this compound are not extensively detailed in the literature, related benzothiazolone derivatives have been shown to exhibit interesting photophysical behavior. For instance, self-assembled structures of 4-chloro-2(3H)-benzothiazolone display panchromatic emission, showing blue, green, and red fluorescence under different excitation wavelengths. rsc.org This suggests that the benzothiazolone core can be a platform for developing materials with tunable emission characteristics.
Theoretical studies on substituted benzothiazole derivatives have also been conducted to understand and predict their luminescence properties, indicating the potential for designing molecules with tailored fluorescence. nih.gov The fluorescence of benzothiazole derivatives can be influenced by factors such as solvent polarity and the presence of intramolecular hydrogen bonding. niscpr.res.in
The inherent fluorescence of the benzothiazole scaffold has led to its use in the development of fluorescent probes and markers. stemmpress.com Benzothiazole-based dyes are employed in various biological imaging applications due to their favorable photophysical properties, such as high quantum yields and good photostability. stemmpress.com
Although the direct application of this compound as a fluorescent marker is not well-documented, the broader class of benzothiazole derivatives has been successfully used for this purpose. For example, benzothiazole-based probes have been developed for imaging biothiols in living cells. stemmpress.com These probes often utilize a "turn-on" fluorescence mechanism, where the fluorescence is quenched in the absence of the target analyte and is restored upon binding. The design of such probes often involves modifying the benzothiazole core with specific recognition units.
Potential in Sensor Development
The sensitivity of the fluorescence of benzothiazole derivatives to their local environment makes them attractive candidates for the development of chemical sensors. nih.gov The interaction of the benzothiazole core or its substituents with specific analytes can lead to a detectable change in the fluorescence signal, such as an increase or decrease in intensity, or a shift in the emission wavelength. nih.govacs.org
Benzothiazole-based chemosensors have been developed for the detection of various species, including metal ions and reactive oxygen species. nih.govresearchgate.netnih.gov For instance, a benzothiazole-based sensor has been reported for the ratiometric and fluorescent turn-on detection of Zn2+ ions. nih.govacs.org In this system, the binding of the zinc ion to the ligand containing the benzothiazole moiety leads to a significant change in the fluorescence spectrum. nih.gov
Given these precedents, this compound could potentially serve as a platform for the design of new fluorescent sensors. The ester group could be modified to introduce specific recognition sites for target analytes. The coordination capabilities of the benzothiazolone core could also be exploited for the development of sensors for metal ions. The change in the electronic properties of the benzothiazole ring upon analyte binding would likely result in a measurable change in its fluorescence, forming the basis of the sensing mechanism.
Future Research Directions
Elucidation of Unexplored Reaction Pathways and Mechanisms
While the synthesis of Ethyl 2-(2-oxo-1,3-benzothiazol-3-yl)acetate and its derivatives has been established, a comprehensive understanding of its reactivity remains an area ripe for investigation. Future research should focus on exploring novel transformations and elucidating the mechanisms that govern them. The reactivity of the active methylene (B1212753) group adjacent to the ester functionality, for instance, presents opportunities for a variety of carbon-carbon bond-forming reactions. Investigating its participation in aldol (B89426) condensations, Michael additions, and other named reactions could lead to the synthesis of a diverse array of complex molecules.
Furthermore, a detailed mechanistic investigation into its known reactions, such as its hydrolysis to (2-oxo-1,3-benzothiazol-3(2H)-yl)acetic acid, could provide valuable insights. Understanding the kinetics and thermodynamics of these processes will enable the optimization of reaction conditions and the development of more efficient synthetic protocols.
Design and Synthesis of Novel Benzothiazole (B30560) Analogues with Tuned Mechanistic Activity
This compound serves as an excellent scaffold for the design and synthesis of novel benzothiazole analogues. The ester functionality can be readily converted into other functional groups, such as amides, hydrazides, and nitriles, each imparting unique chemical and biological properties to the resulting molecule. For example, the synthesis of hydrazide derivatives opens up pathways to a wide range of heterocyclic systems through subsequent cyclization reactions.
Future efforts should be directed towards the strategic design of analogues with tailored properties. This could involve the introduction of various substituents on the benzene (B151609) ring of the benzothiazole core to modulate electronic and steric effects, thereby fine-tuning the reactivity and biological activity of the molecule. The synthesis of a chloro-derivative, ethyl 2-(4-chloro-2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)acetate, has been reported, demonstrating the feasibility of such modifications ekb.eg. Systematic variations of substituents will allow for the development of a library of compounds with a spectrum of activities.
Advanced Computational Modeling for Mechanism Prediction and Target Identification
The application of advanced computational modeling techniques represents a powerful tool for accelerating research on this compound. Density Functional Theory (DFT) calculations can be employed to predict the reactivity of different sites within the molecule, guiding the exploration of new reaction pathways. Such studies can also provide detailed insights into reaction mechanisms, including the structures of transition states and intermediates, which are often difficult to determine experimentally.
In the context of medicinal chemistry, computational methods can be invaluable for predicting the binding of novel benzothiazole analogues to biological targets. Molecular docking and molecular dynamics simulations can help identify potential protein targets and elucidate the key interactions responsible for biological activity. This in silico approach can significantly streamline the drug discovery process by prioritizing the synthesis of compounds with the highest likelihood of success.
Exploration of New Biological Targets and Pathways (mechanistic, in vitro/pre-clinical)
The benzothiazole scaffold is a well-established pharmacophore, and derivatives of this compound are expected to exhibit a range of biological activities. While general screening for antimicrobial and anticancer properties is a logical starting point, future research should delve deeper into the specific molecular mechanisms of action.
This will involve in vitro studies to identify the specific enzymes, receptors, or signaling pathways that are modulated by these compounds. For instance, investigating their potential as enzyme inhibitors, such as kinases or proteases, could reveal novel therapeutic applications. Pre-clinical studies using cell-based assays and animal models will be crucial to validate these in vitro findings and to assess the efficacy and pharmacokinetic properties of the most promising analogues. The hydrolysis of the title compound to (2-oxo-1,3-benzothiazol-3(2H)-yl)acetic acid, which has shown analgesic activity, highlights the potential for this class of compounds in drug development mdpi.com.
Development of Sustainable and Green Synthetic Methodologies
In line with the growing emphasis on environmentally friendly chemical processes, a key future research direction is the development of sustainable and green synthetic methodologies for this compound and its derivatives. This includes the exploration of alternative, less hazardous solvents, the use of catalytic rather than stoichiometric reagents, and the development of one-pot or multi-component reactions to improve atom economy and reduce waste.
Microwave-assisted and ultrasound-promoted synthesis are promising green techniques that have been successfully applied to the synthesis of other benzothiazole derivatives and could be adapted for the title compound . These methods often lead to shorter reaction times, higher yields, and milder reaction conditions compared to conventional heating. The use of recyclable catalysts and bio-based starting materials should also be explored to further enhance the sustainability of the synthetic process.
Expansion of Applications in Materials Science and Sensing Technologies
The unique photophysical properties of many heterocyclic compounds, including benzothiazoles, suggest that this compound and its derivatives could find applications in materials science and sensing technologies. The benzothiazole core is known to be a component of fluorescent dyes and organic light-emitting diodes (OLEDs). Future research could explore the synthesis of novel derivatives with tailored fluorescence properties for use as molecular probes or sensors for the detection of specific ions or molecules.
Q & A
Q. What are the established synthetic routes for Ethyl 2-(2-oxo-1,3-benzothiazol-3-yl)acetate?
The compound can be synthesized via condensation reactions involving 2-aminothiophenol and ethyl 3-chloro-3-oxopropanoate in the presence of a base like trimethylamine. This method yields the target compound through cyclization and esterification steps (Scheme 1 in ). Alternative routes may involve functionalizing benzothiazole precursors with acetic acid derivatives under controlled pH and temperature conditions . Optimization of reaction parameters (e.g., solvent choice, molar ratios) is critical for improving yields, as demonstrated in analogous syntheses of benzothiazole derivatives ().
Q. What spectroscopic and chromatographic methods are used for structural characterization?
Key techniques include:
- NMR spectroscopy : H and C NMR to confirm the benzothiazole core and ester linkage.
- IR spectroscopy : Peaks at ~1700 cm (C=O stretching of the ester and oxo groups).
- Mass spectrometry (MS) : Molecular ion peaks matching the molecular formula (CHNOS).
- HPLC : Purity assessment using reverse-phase columns with UV detection (e.g., 254 nm).
Crystallographic validation via single-crystal X-ray diffraction (e.g., using SHELXL) provides definitive structural proof () .
Advanced Research Questions
Q. How can researchers resolve ambiguities in crystal structure determination of this compound?
Ambiguities in X-ray data (e.g., disorder, twinning) require advanced refinement strategies:
- Use SHELXL for least-squares refinement with anisotropic displacement parameters for non-H atoms .
- Employ ORTEP-3 to visualize thermal ellipsoids and validate atomic positions ().
- For hydrogen bonding or packing analysis, tools like WinGX integrate Fourier maps and symmetry operations (). Example: A monoclinic crystal system (space group ) was resolved for a related benzothiazole derivative with -factor = 0.044 () .
Q. How should conflicting data in reaction optimization be analyzed?
Contradictions in yield or purity data may arise from:
- Reagent stoichiometry : Excess ethyl 3-chloro-3-oxopropanoate can lead to side products ().
- Solvent polarity : Polar aprotic solvents (e.g., DMF) may improve cyclization but risk hydrolysis.
- Temperature control : High temperatures (>80°C) degrade the ester group.
Methodological approach:
Design a factorial experiment varying solvent, temperature, and reagent ratios.
Use ANOVA to identify statistically significant factors.
Validate with spectroscopic and chromatographic data () .
Q. What are best practices for refining crystallographic data using SHELXL?
Key steps include:
- Data integration : Use SHELXC to process raw diffraction data and estimate phases.
- Structure solution : SHELXD for dual-space methods to locate heavy atoms.
- Refinement :
- Apply restraints for disordered regions (e.g., ethyl groups).
- Use "SIMU" and "DELU" commands to model anisotropic displacement.
- Validation : Check , completeness, and ratios. Recent SHELXL updates (post-2015) support twinned data refinement () .
Q. How to design experiments to assess the compound’s bioactivity?
For mechanistic studies:
- Enzyme inhibition assays : Test against target enzymes (e.g., cyclooxygenase for anti-inflammatory activity) using UV-Vis kinetics.
- Cellular models : Evaluate cytotoxicity (e.g., MTT assay) in cancer cell lines.
- Molecular docking : Predict binding interactions using software like AutoDock Vina.
Example: Analogous benzothiazoles showed IC values <10 μM in kinase inhibition assays (). Controls must include structurally similar inactive analogs to confirm specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
